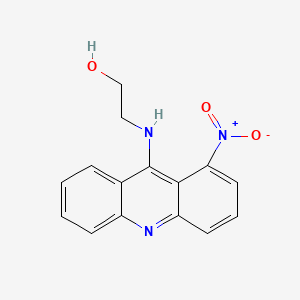
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid is a chemical compound that features a benzimidazole ring fused with a benzoic acid moiety. The benzimidazole ring is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid typically involves the following steps :
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Dimethyl Groups: The methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of Benzoic Acid Moiety: The benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring or the benzoic acid moiety.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid involves its interaction with specific molecular targets . The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: Shares the benzimidazole core but lacks the benzoic acid moiety.
Benzimidazole-2-carboxylic acid: Similar structure but without the dimethyl groups.
Uniqueness
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid is unique due to the presence of both the dimethyl groups and the benzoic acid moiety, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C16H14N2O2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(6-4-11)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
NSOUYPDDYKKOFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)C(=O)O |
Synonyms |
2-(4-carboxyphenyl)-5,6-dimethylbenzimidazole CDB-5,6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


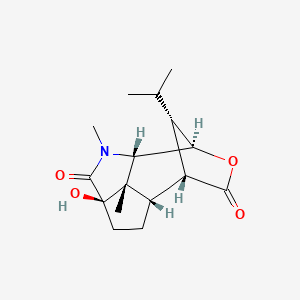


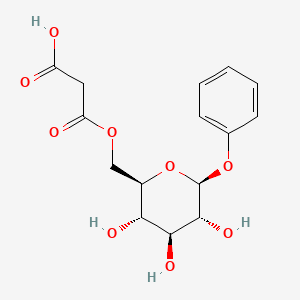

![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)
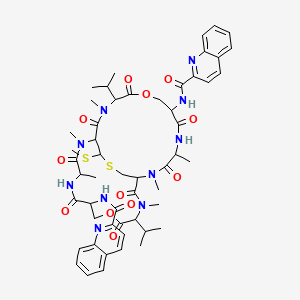
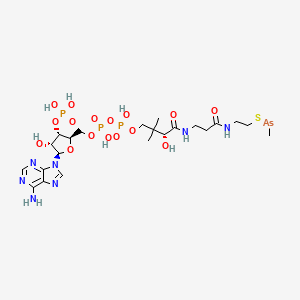

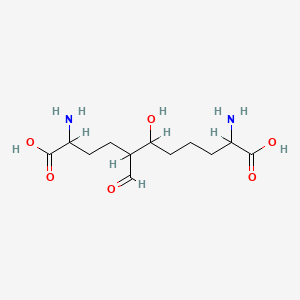

![7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1207662.png)
